molecular formula C27H30ClN3O8S B11152264 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11152264
M. Wt: 592.1 g/mol
InChI Key: FIXNEHUORBPWCL-UHFFFAOYSA-N
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Description

2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyrone rings

Preparation Methods

The synthesis of 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Chromen Ring: The chromen ring system is synthesized through a series of condensation reactions involving appropriate precursors such as salicylaldehyde derivatives and ethyl acetoacetate.

    Introduction of Chlorine and Ethyl Groups: Chlorination and alkylation reactions are carried out to introduce the chlorine and ethyl substituents on the chromen ring.

    Attachment of the Morpholine and Sulfonyl Groups: The morpholine and sulfonyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

    Final Coupling Reaction: The final step involves the coupling of the chromen derivative with the morpholine-sulfonyl phenyl acetamide moiety under appropriate reaction conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, resulting in the formation of alcohol derivatives.

    Substitution: The chlorine atom on the chromen ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to various biological responses.

    Pathway Modulation: The compound may modulate key biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[2-(MORPHOLIN-4-YL)-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities with the target compound but differ in their functional groups and substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C27H30ClN3O8S

Molecular Weight

592.1 g/mol

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-N-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C27H30ClN3O8S/c1-2-18-13-27(33)39-24-16-25(21(28)15-20(18)24)38-17-26(32)29-22-14-19(40(34,35)31-7-11-37-12-8-31)3-4-23(22)30-5-9-36-10-6-30/h3-4,13-16H,2,5-12,17H2,1H3,(H,29,32)

InChI Key

FIXNEHUORBPWCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCOCC5

Origin of Product

United States

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